2-[(1-Methylpiperidin-4-yl)oxy]aniline
Overview
Description
2-[(1-Methylpiperidin-4-yl)oxy]aniline, also known as 4-MPA, is a synthetic aniline derivative that has been used in scientific research and in laboratory experiments. It is a member of the piperidine family, which is a group of compounds that are widely used in the pharmaceutical industry. 4-MPA has a variety of applications due to its unique structure and properties, and it has been studied in a range of scientific fields.
Scientific Research Applications
Adsorption and Anticorrosive Behavior
The synthesis and characterization of aromatic epoxy monomers for corrosion inhibition on carbon steel in acidic solutions demonstrate the effectiveness of certain aniline derivatives. These compounds act as corrosion inhibitors, adhering to the Langmuir isotherm model, and are analyzed through experimental and computational studies, including FT-IR, NMR spectroscopy, and electrochemical techniques. Their adsorption behavior indicates potential applications in materials protection and engineering (Dagdag et al., 2019).
Catalysis in Organic Synthesis
Aniline derivatives have been utilized as catalysts in Suzuki-Miyaura C-C coupling reactions in water, highlighting their potential in eco-friendly chemical processes. The palladium(II) complex of 2-(methylthio)aniline demonstrates high efficiency and thermal stability, facilitating the coupling between aryl bromides and phenylboronic acid under mild conditions (Rao et al., 2014).
Synthesis of Azobenzenes
Research on the oxidation of anilines to produce nitrosoarenes for the synthesis of azobenzenes indicates the utility of aniline derivatives in creating azo compounds. This work explores efficient, environmentally friendly methods for producing nitrosoarenes, contributing to the field of organic dye and pigment synthesis (Priewisch & Rück-Braun, 2005).
Bimodal Imaging Nanoagents
Aniline-catalyzed oxime chemistry has been applied to conjugate cell-penetrating peptides to superparamagnetic iron oxide nanoparticles (SPIONs), enhancing cellular internalization. This research opens avenues for developing bimodal imaging agents for medical diagnostics and therapy (Cavalli et al., 2012).
Electroluminescence and Photophysics
Studies on the design and synthesis of platinum complexes with aniline derivatives as ligands have explored their application in optoelectronic devices. These complexes exhibit high luminescence and have potential uses in organic light-emitting diodes (OLEDs) and other photonic technologies (Vezzu et al., 2010).
Organocatalysis in Hydrazone Formation
Research on anthranilic acids and aminobenzoic acids as catalysts for hydrazone and oxime formation shows the enhancement of reaction rates over traditional aniline catalysis. This finding is significant for applications in molecular ligation and bioconjugation, demonstrating the versatility of aniline derivatives in facilitating organic reactions (Crisalli & Kool, 2013).
properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-14-8-6-10(7-9-14)15-12-5-3-2-4-11(12)13/h2-5,10H,6-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAURXAWMKQULY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587935 | |
Record name | 2-[(1-Methylpiperidin-4-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methylpiperidin-4-yl)oxy]aniline | |
CAS RN |
869943-62-4 | |
Record name | 2-[(1-Methylpiperidin-4-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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